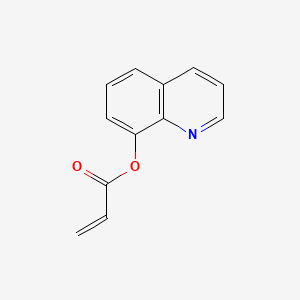
quinolin-8-yl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
quinolin-8-yl acrylate can be synthesized through various chemical routes. One common method involves the esterification of quinoline-8-ol with acryloyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or column chromatography.
In an industrial setting, the production of 8-quinolyl acrylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Polymerization Reactions
Quinolin-8-yl acrylate undergoes free radical polymerization, forming poly(8-quinolinyl acrylate). Key findings include:
-
Initiator dependency : Azobisisobutyronitrile (AIBN) in dimethylformamide (DMF) initiates polymerization at 60–100°C.
-
Kinetic analysis :
-
Temperature effect : Rₚ increases linearly with temperature, with optimal conversion at 100°C (Figure 1) .
Table 1: Polymerization Conditions and Rates
| Temperature (°C) | [M] (mol/L) | [I] (mol/L) | Rₚ (×10⁻⁵ mol/L·s) |
|---|---|---|---|
| 60 | 0.1047 | 1.22×10⁻³ | 3.1 |
| 80 | 0.1047 | 1.22×10⁻³ | 4.7 |
| 100 | 0.1047 | 1.22×10⁻³ | 6.9 |
Substitution Reactions
The acrylate group participates in nucleophilic substitutions:
-
Hydrolysis : Acidic or basic conditions cleave the ester bond, yielding 8-hydroxyquinoline and acrylic acid derivatives.
-
Aminolysis : Reacts with amines (e.g., piperidine) to form acrylamide derivatives under mild conditions .
Thiol-Michael Addition
This compound reacts with thiols (e.g., glutathione) via Michael addition:
-
Reactivity trends :
Table 2: Thiol Reactivity of Analogous Acrylamides
| Compound | Substituent | Half-life (pH 7.4, 37°C) |
|---|---|---|
| Acrylamide 47 | N-Aryl | 2.1 hours |
| Acrylamide 52 | β-CF₃ | 4.5 hours |
| Acrylamide 55 | Unsubstituted | 8.7 hours |
Oxidation and Reduction
The quinoline ring undergoes redox transformations:
-
Oxidation : KMnO₄ oxidizes the quinoline moiety to quinoline-N-oxide derivatives.
-
Reduction : NaBH₄ selectively reduces the acrylate carbonyl group, forming quinolin-8-yl propanol.
Cross-Coupling Reactions
Used in synthesizing complex molecules:
-
Suzuki-Miyaura coupling : Palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives .
Degradation Pathways
Applications De Recherche Scientifique
quinolin-8-yl acrylate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a cross-coupling reagent in the synthesis of complex organic molecules.
Fluorescent Probes: Due to its fluorescent properties, it is used in biological assays and imaging.
Material Science: It is used in the development of new materials, including polymers and coatings.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug discovery.
Mécanisme D'action
The mechanism of action of 8-quinolyl acrylate in its various applications involves its ability to form stable complexes with metals and other substrates. In fluorescent applications, the compound’s quinoline ring system interacts with light, leading to fluorescence . In cross-coupling reactions, the acrylate group acts as a reactive site for forming new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
quinolin-8-yl acrylate can be compared with other quinoline derivatives such as:
Quinoline-8-ol: Similar in structure but lacks the acrylate group, making it less reactive in certain synthetic applications.
Quinoline-8-carboxylate: Contains a carboxylate group instead of an acrylate group, leading to different reactivity and applications.
Quinoline-8-sulfonate: Contains a sulfonate group, which imparts different solubility and reactivity properties.
This compound is unique due to its combination of the quinoline ring and acrylate group, making it versatile in both synthetic and analytical applications .
Propriétés
Numéro CAS |
34493-87-3 |
|---|---|
Formule moléculaire |
C12H9NO2 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
quinolin-8-yl prop-2-enoate |
InChI |
InChI=1S/C12H9NO2/c1-2-11(14)15-10-7-3-5-9-6-4-8-13-12(9)10/h2-8H,1H2 |
Clé InChI |
XJCKBNNSMUEHQQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














